Ethyl petroselaidate

Description

Properties

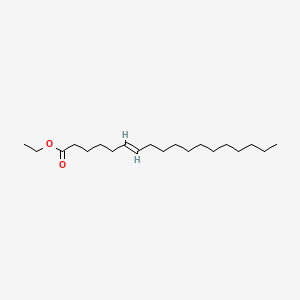

IUPAC Name |

ethyl (E)-octadec-6-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUZCNYUCLNCKN-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of Petroselaidic Acid in Seed Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid (trans-6-octadecenoic acid) is the trans-isomer of petroselinic acid (cis-6-octadecenoic acid). While petroselinic acid is a well-documented and abundant fatty acid in the seed oils of the Apiaceae family, the natural occurrence of its trans-isomer, petroselaidic acid, is not well-established and appears to be rare in unprocessed vegetable oils.[1] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of petroselaidic acid in seed oils, with a strong emphasis on the analytical methodologies required for its detection and quantification. Given the scarcity of data on naturally occurring petroselaidic acid, this guide also provides context by summarizing the abundance of its cis-isomer, petroselinic acid.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the specific fatty acid composition of seed oils, particularly rare or unusual fatty acids.

Natural Occurrence of Petroselinic Acid and Petroselaidic Acid in Seed Oils

The biosynthesis of unsaturated fatty acids in plants predominantly results in the formation of cis-isomers.[2] Consequently, petroselinic acid is found in high concentrations in many seed oils, whereas petroselaidic acid is not a common natural constituent.

Petroselinic Acid (cis-6-octadecenoic acid)

Petroselinic acid is the characteristic fatty acid of the Apiaceae family and is also found in the Araliaceae, Griselinia (Griseliniaceae), and Garryaceae families.[3][4] Its presence as the major fatty acid is a significant chemotaxonomic marker.[3]

Table 1: Quantitative Data on Petroselinic Acid Content in Various Seed Oils

| Plant Species | Common Name | Family | Petroselinic Acid Content (% of Total Fatty Acids) | References |

| Pimpinella anisum | Anise | Apiaceae | 10.4 - 75.6 | [4] |

| Coriandrum sativum | Coriander | Apiaceae | 1 - 81.9 | [4] |

| Carum carvi | Caraway | Apiaceae | 28.5 - 57.6 | [4] |

| Apium graveolens | Celery | Apiaceae | 49.4 - 75.6 | [4] |

| Cuminum cyminum | Cumin | Apiaceae | 41.3 - 61.8 | [4] |

| Anethum graveolens | Dill | Apiaceae | 79.9 - 87.2 | [4] |

| Foeniculum vulgare | Fennel | Apiaceae | 43.1 - 81.9 | [4] |

| Petroselinum crispum | Parsley | Apiaceae | 35 - 75.1 | [4] |

| Geranium sanguineum | Bloody Cranesbill | Geraniaceae | Reported as a source | [5] |

Petroselaidic Acid (trans-6-octadecenoic acid)

The natural occurrence of petroselaidic acid in seed oils is not well-documented in scientific literature. Trans fatty acids in vegetable oils are typically formed during industrial processing, such as partial hydrogenation and deodorization at high temperatures.[6] While some trans fatty acids occur naturally, these are primarily found in the fat of ruminant animals.[1]

There is a notable absence of quantitative data for petroselaidic acid in unprocessed seed oils. However, its presence has been reported in a few plant species, although the data does not specify whether this is in unprocessed seed oil or other parts of the plant, nor does it provide quantities.

Table 2: Reported Occurrences of Petroselaidic Acid in Plants

| Plant Species | Common Name | Family | Quantitative Data in Unprocessed Seed Oil | References |

| Althaea officinalis | Marshmallow | Malvaceae | Not Reported | [7] |

| Althaea armeniaca | Armenian Marshmallow | Malvaceae | Not Reported | [7] |

| Carum carvi | Caraway | Apiaceae | Not Reported | [7] |

It is crucial for researchers to note that any detection of petroselaidic acid in a seed oil sample warrants a thorough investigation to rule out contamination or isomerization during processing or analysis.

Experimental Protocols for the Analysis of Petroselaidic Acid

The primary challenge in studying the natural occurrence of petroselaidic acid is its detection and accurate quantification, especially if it is present in trace amounts alongside its abundant cis-isomer. The co-elution of petroselinic and oleic acid isomers in gas chromatography is a known analytical difficulty.[8] The following protocols are standard for the analysis of fatty acid isomers.

Lipid Extraction

Total lipids are extracted from the seed material to ensure all fatty acids are available for analysis.

-

Protocol:

-

Homogenize a known weight of ground seeds with a chloroform:methanol solvent mixture (typically 2:1, v/v).

-

Filter the mixture to remove solid residues.

-

Wash the filtrate with a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Store the lipid extract at -20°C under nitrogen to prevent oxidation.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

-

Protocol (using BF₃-Methanol):

-

Dissolve a known amount of the lipid extract in a small volume of toluene.

-

Add a solution of 14% boron trifluoride in methanol.

-

Heat the mixture in a sealed tube at 100°C for a specified time (e.g., 30-60 minutes).

-

Cool the reaction mixture and add water and hexane.

-

Vortex the mixture and allow the phases to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

The FAMEs are now ready for analysis.

-

Separation and Identification of Cis/Trans Isomers

The separation of positional and geometric isomers of fatty acids requires specialized chromatographic techniques.

-

Argentation Thin-Layer Chromatography (Ag-TLC): This technique is used to separate fatty acids based on the number, position, and configuration of their double bonds.

-

Protocol:

-

Prepare TLC plates coated with silica gel impregnated with silver nitrate.

-

Apply the FAMEs sample to the plate.

-

Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether). The trans isomers will migrate further up the plate than the cis isomers.

-

Scrape the separated bands from the plate and elute the FAMEs from the silica gel with a solvent.

-

The separated cis and trans fractions can then be analyzed by gas chromatography.[3]

-

-

-

Gas Chromatography (GC): High-resolution gas chromatography with a highly polar capillary column is essential for separating fatty acid isomers.

-

Protocol:

-

Inject the FAMEs sample into a gas chromatograph equipped with a long (e.g., 100 m) highly polar capillary column (e.g., SP-2560 or CP-Sil 88).[9][10]

-

Use a temperature program that provides optimal separation of the C18:1 isomers.

-

Identify the peaks by comparing their retention times with those of authentic standards of petroselinic and petroselaidic acids.

-

Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity of the fatty acid isomers by analyzing their mass spectra. The fragmentation patterns of picolinyl ester or dimethyloxazoline (DMOX) derivatives can help to determine the position of the double bond.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of petroselaidic acid.

Signaling Pathway/Logical Relationship

Caption: Relationship between petroselinic and petroselaidic acid.

Conclusion

The available scientific literature strongly indicates that petroselaidic acid is not a significant natural component of seed oils. Its cis-isomer, petroselinic acid, is, however, abundant in the seed oils of the Apiaceae and other plant families. For researchers and professionals in drug development, the key takeaway is that the presence of petroselaidic acid in a seed oil sample is likely an indicator of processing-induced isomerization rather than natural occurrence.

Future research in this area should focus on highly sensitive analytical techniques to definitively determine if trace amounts of petroselaidic acid exist naturally in specific seed oils. Understanding the full spectrum of fatty acid isomers, even those in minute quantities, can be critical for the development of high-purity natural products for pharmaceutical and nutraceutical applications.

References

- 1. Trans unsaturated fatty acids in natural products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. aocs.org [aocs.org]

- 7. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. petroselinic acid separation? - Chromatography Forum [chromforum.org]

- 9. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Petroselinic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid (C18:1 cis-Δ6) is a monounsaturated omega-12 fatty acid and a positional isomer of the more common oleic acid.[1][2] It is a significant component of the seed oils in plants belonging to the Apiaceae (e.g., coriander, parsley) and Araliaceae families.[1][3] Its unique double bond position at the 6th carbon (from the carboxyl end) makes it a valuable renewable resource for the production of detergents, plastics, and other industrial chemicals.[4] This technical guide provides an in-depth overview of the known biosynthetic pathways of petroselinic acid in plants, focusing on the key enzymes, genetic regulation, and experimental methodologies used in its study. It is important to note that the primary fatty acid synthesized in these plants is the cis isomer, petroselinic acid. Its trans isomer, petroselaidic acid, is not the direct product of the main biosynthetic pathways described.[1] The literature does not currently detail a specific enzymatic pathway for petroselaidic acid synthesis in plants.

Core Biosynthetic Pathways

The de novo synthesis of fatty acids in plants occurs in the plastids, utilizing acetyl-CoA as the primary building block.[5][6] While most plants primarily produce palmitic (16:0), stearic (18:0), and oleic (18:1Δ9) acids, certain plant families have evolved specialized enzymes to generate unusual fatty acids like petroselinic acid.[7][8] Research has uncovered at least two distinct enzymatic pathways for the synthesis of petroselinic acid, originating from different precursors and involving novel desaturase enzymes.

The Δ4-Desaturation/Elongation Pathway (Apiaceae Family)

The most well-characterized pathway, elucidated primarily from studies in coriander (Coriandrum sativum), involves the desaturation of a 16-carbon fatty acid followed by elongation.[9][10]

Key Steps:

-

Desaturation: The pathway begins with palmitoyl-acyl carrier protein (16:0-ACP), a standard product of the fatty acid synthase (FAS) complex. A specialized soluble desaturase, a Δ4-palmitoyl-ACP desaturase , introduces a cis double bond at the Δ4 position.[3][9] This enzymatic reaction forms Δ4-hexadecenoyl-ACP (16:1Δ4-ACP).[9][11] In coriander, this desaturase was identified as a 36-kDa protein.[11]

-

Elongation: The resulting 16:1Δ4-ACP is then elongated by two carbons. This step is catalyzed by a variant β-ketoacyl-ACP synthase I (KAS I) , which adds a C2 unit from malonyl-ACP to produce petroselinoyl-ACP (18:1Δ6-ACP).[3][10]

-

Hydrolysis: The acyl group is cleaved from the acyl carrier protein (ACP) by a fatty acyl-ACP thioesterase (FAT) , releasing free petroselinic acid into the plastid stroma.[3][10]

-

Export and TAG Assembly: Free petroselinic acid is exported from the plastid to the endoplasmic reticulum (ER). There, it is activated to petroselinoyl-CoA by a long-chain acyl-CoA synthetase (LACS) and subsequently incorporated into triacylglycerols (TAGs) for storage in oil bodies, primarily via the Kennedy pathway.[3][10][12]

Caption: The Δ4-desaturation/elongation pathway for petroselinic acid synthesis in Apiaceae.

The Δ6-Desaturation Pathway (Thunbergia Genus)

A more direct pathway has been identified in the genus Thunbergia. Instead of starting with a 16-carbon precursor, this pathway utilizes an 18-carbon saturated fatty acid.[13]

Key Steps:

-

Desaturation: The pathway begins with stearoyl-acyl carrier protein (18:0-ACP), a direct product of the plastidial FAS complex. A novel Δ6-stearoyl-ACP desaturase acts on this substrate to directly introduce a cis double bond at the Δ6 position, forming petroselinoyl-ACP (18:1Δ6-ACP).[13]

-

Hydrolysis and Export: Subsequent steps are presumed to be similar to the Apiaceae pathway, involving hydrolysis by an acyl-ACP thioesterase to release free petroselinic acid, which is then exported to the ER for incorporation into TAGs.[12]

This pathway represents a fascinating example of convergent evolution, where a different enzymatic solution evolved to produce the same unusual fatty acid.

Caption: The direct Δ6-desaturation pathway for petroselinic acid synthesis in Thunbergia.

Quantitative Data

The accumulation of petroselinic acid varies significantly among species and is a defining characteristic of their seed oils. Genetic engineering efforts have successfully transferred this trait to other plants, albeit at lower levels.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

| Plant Species | Common Name | Petroselinic Acid Content (% of Total Fatty Acids) | Reference(s) |

|---|---|---|---|

| Coriandrum sativum | Coriander | 1.0 - 81.9% | [3][10] |

| Pimpinella anisum | Anise | 10.4 - 75.6% | [3][10] |

| Carum carvi | Caraway | 28.5 - 61.8% | [3][10] |

| Apium graveolens | Celery | 49.4 - 75.6% | [3][10] |

| Anethum graveolens | Dill | 79.9 - 87.2% | [3][10] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9% | [3][10] |

| Petroselinum crispum | Parsley | 35.0 - 75.1% |[3][10] |

Table 2: Production of Petroselinic Acid in Transgenic Plants

| Transgene | Host Plant | Transgene Expression System | Resulting Petroselinic Acid Content | Reference(s) |

|---|---|---|---|---|

| Coriander Δ4-16:0-ACP Desaturase | Tobacco (Nicotiana tabacum) | CaMV 35S promoter in callus | Accumulation of petroselinic acid and its precursor, Δ4-hexadecenoic acid, which were absent in controls. | [11] |

| Coriander Δ4-16:0-ACP Desaturase | Arabidopsis thaliana | Seed-specific expression | ≤2.5% of total fatty acids in seed oil. | [13] |

| Thunbergia laurifolia Δ6-18:0-ACP Desaturase | Arabidopsis thaliana | Seed-specific expression | Data on yield in this specific publication was focused on demonstrating function rather than high-level accumulation. |[13] |

Experimental Protocols

The elucidation of these pathways relied on a combination of biochemical assays and molecular biology techniques. Below are generalized protocols for key experiments.

Protocol: Heterologous Expression of Desaturase Genes

This method is used to confirm the function of a candidate gene by expressing it in a host organism that does not naturally produce the fatty acid of interest.

-

Gene Isolation: Isolate total RNA from a tissue with high petroselinic acid synthesis (e.g., developing coriander endosperm). Synthesize a cDNA library via reverse transcription. Use PCR with degenerate primers based on conserved desaturase sequences to amplify the candidate gene.[11][13]

-

Vector Construction: Clone the full-length cDNA of the candidate desaturase into a plant transformation vector. The gene is typically placed under the control of a strong constitutive promoter (e.g., Cauliflower Mosaic Virus 35S) for expression in all tissues or a seed-specific promoter for targeted expression.[11]

-

Plant Transformation: Introduce the vector into a suitable host plant (e.g., tobacco or Arabidopsis) using Agrobacterium tumefaciens-mediated transformation.[11]

-

Selection and Regeneration: Select for transformed cells or tissues on a medium containing an appropriate antibiotic or herbicide and regenerate whole plants.

-

Fatty Acid Analysis:

-

Harvest tissue from the transgenic plants (and non-transformed controls).

-

Extract total lipids using a solvent system (e.g., chloroform:methanol).

-

Prepare fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or sodium methoxide.

-

Analyze the FAME profile by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) to identify and quantify the presence of novel fatty acids like petroselinic acid.[1]

-

Protocol: In Vitro Acyl-ACP Desaturase Assay

This biochemical assay directly measures the activity of the desaturase enzyme on its specific substrate.

-

Enzyme and Substrate Preparation:

-

Prepare a cell-free homogenate from the plant tissue of interest or use a purified recombinant enzyme expressed in E. coli.

-

Synthesize the required acyl-ACP substrate (e.g., [1-¹⁴C]palmitoyl-ACP or [1-¹⁴C]stearoyl-ACP) using acyl-ACP synthetase.

-

-

Assay Reaction:

-

Combine the enzyme source, radiolabeled acyl-ACP substrate, and required cofactors in a reaction buffer.

-

Essential cofactors for acyl-ACP desaturases include molecular oxygen, a reduced electron donor (e.g., NADPH), and electron transfer proteins: ferredoxin and ferredoxin-NADP⁺ reductase.[14][15]

-

Incubate the reaction mixture at an optimal temperature (e.g., 25°C) for a set period.

-

-

Product Analysis:

-

Stop the reaction and hydrolyze the acyl-ACP products to release free fatty acids using saponification (e.g., with KOH).

-

Acidify the mixture and extract the free fatty acids.

-

Convert the fatty acids to FAMEs.

-

Separate the saturated and monounsaturated FAME products using argentation (silver-ion) thin-layer chromatography (TLC), which separates compounds based on the number and configuration of double bonds.[1]

-

Visualize the separated FAMEs by autoradiography and quantify the radioactivity in the spots corresponding to the substrate and product to determine enzyme activity.

-

Conclusion and Future Outlook

The biosynthesis of petroselinic acid in plants is a remarkable example of metabolic diversity, with different plant lineages evolving distinct enzymatic strategies to produce the same valuable compound. The primary pathways, involving either a Δ4-desaturase/elongase system in Apiaceae or a direct Δ6-desaturase in Thunbergia, are now well-established.[3][10][13] This knowledge has paved the way for metabolic engineering efforts to produce petroselinic acid in conventional oilseed crops.

However, significant knowledge gaps remain. The precise mechanisms regulating the expression of these specialized enzymes and the factors that allow for such high accumulation levels (over 80% in some species) are not fully understood.[3][10] Furthermore, the specific biosynthesis of the trans isomer, petroselaidic acid, in plants remains uncharacterized and may occur through non-enzymatic isomerization or currently unknown enzymatic processes. Future research, leveraging advanced genomics, proteomics, and metabolomics, will be crucial to fully unravel these complex metabolic networks. This will not only enhance our fundamental understanding of plant lipid metabolism but also improve our ability to engineer crops for the sustainable production of high-value industrial oils.

References

- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. scispace.com [scispace.com]

- 8. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Evidence for the Involvement of a [delta]4-Palmitoyl-Acyl Carrier Protein Desaturase in Petroselinic Acid Synthesis in Coriander Endosperm and Transgenic Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Expression of a coriander desaturase results in petroselinic acid production in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. pnas.org [pnas.org]

- 14. Structure and Function of Δ9-Fatty Acid Desaturase [jstage.jst.go.jp]

- 15. Stearoyl-Acyl Carrier Protein and Unusual Acyl-Acyl Carrier Protein Desaturase Activities Are Differentially Influenced by Ferredoxin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 6-Octadecenoic Acid Esters: A Tale of Two Isomers

A notable scarcity of scientific literature exists regarding the specific biological functions of trans-6-octadecenoic acid and its esters. The vast majority of research has focused on its geometric isomer, cis-6-octadecenoic acid, more commonly known as petroselinic acid. This technical guide, therefore, provides a comprehensive overview of the known biological functions of petroselinic acid and its derivatives, while also contextualizing the potential effects of the trans configuration by examining the activities of other trans-octadecenoic acid isomers. This approach aims to equip researchers, scientists, and drug development professionals with the available knowledge in this area and to highlight the significant gaps that warrant future investigation.

The Prominence of Petroselinic Acid (cis-6-Octadecenoic Acid)

Petroselinic acid is the defining fatty acid of the Apiaceae family, found in high concentrations in the seeds of plants like parsley, coriander, and fennel.[1] Its unique double bond position at the 6th carbon (from the carboxyl end) distinguishes it from the more common oleic acid (a cis-9 isomer) and imparts distinct physicochemical and biological properties.[1]

Anti-Inflammatory and Immunomodulatory Effects

Recent studies have illuminated the significant anti-inflammatory and immunomodulatory potential of petroselinic acid. A key mechanism identified is its ability to suppress the cytosolic nucleic acid-mediated type I interferon (IFN) signaling pathway, which is often dysregulated in autoimmune diseases.[2]

Experimental Protocol: IFN-stimulated Response Element (ISRE) Luciferase Reporter Assay [2]

-

Cell Culture and Transfection: Human cell lines (e.g., A549, BJ5ta, U937) are cultured under standard conditions. Cells are then transfected with a luciferase reporter plasmid under the control of an ISRE promoter, along with a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

-

Stimulation: Post-transfection, cells are treated with petroselinic acid at various concentrations for a specified period. Subsequently, the type I IFN pathway is stimulated using cytosolic nucleic acids like poly(I:C) (for RNA sensing) or HT-DNA (for DNA sensing).

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The ISRE-driven firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: A reduction in normalized luciferase activity in petroselinic acid-treated cells compared to vehicle-treated controls indicates inhibition of the signaling pathway.

Mechanistically, petroselinic acid has been shown to inhibit the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), crucial downstream mediators in this pathway.[2] Molecular docking studies further suggest a potential direct interaction between petroselinic acid and cytosolic nucleic acid sensors like cGAS and RIG-I.[2]

In vivo studies using a carrageenan-induced paw edema model in rats have also demonstrated the dose-dependent anti-inflammatory effects of extracts containing 6-octadecenoic acid.[3]

Experimental Workflow: Carrageenan-Induced Paw Edema

Antimicrobial and Antifungal Activities

Petroselinic acid exhibits notable activity against a range of microbial pathogens. It has been shown to inhibit biofilm formation and suppress the growth of Staphylococcus aureus by inhibiting quorum sensing pathways. Furthermore, it demonstrates antifungal activity against Candida albicans without significant toxicity to mammalian cells.

Anticancer Potential

While research is ongoing, some studies have pointed towards the anticancer properties of 6-octadecenoic acid. GC-MS analysis of various plant extracts has identified 6-octadecenoic acid as a component with potential anti-cancer activity.[4] However, these studies often do not specify the isomer, representing a critical knowledge gap.

Metabolic Effects

Dietary intake of triacylglycerols rich in petroselinic acid has been shown to lead to its incorporation into tissue lipids in rats.[5] A significant finding from these studies is a reduction in the concentration of arachidonic acid in the lipids of the heart, liver, and blood, with a concurrent increase in linoleic acid.[5] This suggests that petroselinic acid may modulate lipid metabolism and the production of eicosanoids derived from arachidonic acid, which are often pro-inflammatory.

The Trans Isomer: Insights from Other trans-Octadecenoic Acids

Direct research on trans-6-octadecenoic acid (petroselaidic acid) is exceptionally limited. However, studies on other positional isomers of trans-octadecenoic acid provide valuable insights into how the trans configuration can influence biological function, often in contrast to their cis counterparts.

Metabolism and Adipocyte Effects

Dietary trans fatty acids are generally absorbed, activated, oxidized, and incorporated into ester lipids in a manner similar to saturated fatty acids.[6] In isolated rat adipocytes, replacing cis-octadecenoic acid with trans isomers (elaidic and vaccenic acids) leads to catabolic effects, including stimulated lipolysis and inhibited glucose utilization.[7][8] These effects appear to be independent of the double bond's position, suggesting that trans-6-octadecenoic acid might have similar effects on fat cells.[7][8]

Inflammatory Signaling

In contrast to the anti-inflammatory profile of petroselinic acid, many trans fatty acids are considered pro-inflammatory.[9][10] Studies have shown that intake of trans fatty acids is positively associated with markers of systemic inflammation, such as C-reactive protein (hs-CRP) and fibrinogen.[9] Mechanistically, some trans fatty acids may promote inflammation by activating the nuclear factor-κB (NF-κB) signaling pathway.[10] Furthermore, a study on various positional isomers of trans-octadecenoic acid in RAW264.7 macrophage cells showed that the double bond position can influence the secretion of the pro-inflammatory cytokine TNF-α.[11]

Signaling Pathway: General Pro-inflammatory Action of some Trans Fatty Acids

Effects on Enzyme Activity

High levels of dietary trans fatty acids, particularly those with multiple double bonds, have been shown to impair the activity of key enzymes in fatty acid metabolism, such as delta-6 desaturase.[6] This enzyme is crucial for the conversion of linoleic acid and alpha-linolenic acid into their longer-chain, more unsaturated derivatives like arachidonic acid and eicosapentaenoic acid (EPA).

Quantitative Data Summary

Due to the lack of specific data for trans-6-octadecenoic acid esters, the following tables summarize available quantitative data for petroselinic acid and general effects of other trans-octadecenoic acid isomers.

Table 1: Antimicrobial Activity of Petroselinic Acid

| Organism | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Virulence Factor Production | 10-100 µg/mL | Dose-dependent inhibition of staphyloxanthin, lipase, α-hemolysin | [3] |

| Staphylococcus aureus | Growth Inhibition | 100 µg/mL | ~125% inhibition rate | [3] |

| Candida albicans | Growth Inhibition (MIC) | 2-16 µg/mL | Potent inhibition | [3] |

| C. albicans-infected mice | In vivo survival | 8-32 mg/kg/day (p.o.) | Prolonged survival |[3] |

Table 2: Effects of Trans-Octadecenoic Acids on Adipocyte Metabolism

| Fatty Acid Isomer | Parameter | Effect vs. Oleic Acid (cis-9) | P-value | Reference |

|---|---|---|---|---|

| Elaidic Acid (trans-9) | Glucose to Cell Lipid | Reduced | < 0.01 | [7][8] |

| Vaccenic Acid (trans-11) | Glucose to Cell Lipid | Reduced | < 0.01 | [7][8] |

| Elaidic Acid (trans-9) | Glucose Oxidation to CO2 | Lower | < 0.05 | [7][8] |

| Vaccenic Acid (trans-11) | Glucose Oxidation to CO2 | Lower | < 0.06 | [7][8] |

| Elaidic Acid (trans-9) | Lipolytic Rate | Increased | < 0.01 | [7][8] |

| Vaccenic Acid (trans-11) | Lipolytic Rate | Increased | < 0.01 |[7][8] |

Conclusion and Future Directions

The biological functions of 6-octadecenoic acid esters are largely defined by the cis isomer, petroselinic acid, which demonstrates promising anti-inflammatory, immunomodulatory, antimicrobial, and metabolic-regulating properties. In stark contrast, the scientific landscape for trans-6-octadecenoic acid and its esters is virtually uncharted.

Based on the broader understanding of other trans fatty acid isomers, it is plausible that trans-6-octadecenoic acid could exhibit pro-inflammatory properties and exert catabolic effects on adipose tissue, directly opposing the beneficial profile of its cis counterpart. However, this remains speculative without direct experimental evidence.

This significant knowledge gap underscores a critical area for future research. A systematic investigation into the biological activities of trans-6-octadecenoic acid and its various esters is imperative. Such studies should include:

-

In vitro assays to assess its effects on inflammatory pathways (e.g., NF-κB, MAPK), cellular metabolism, and cancer cell proliferation.

-

Comparative studies directly contrasting the effects of cis- and trans-6-octadecenoic acid esters to elucidate the functional importance of the double bond's geometry.

-

In vivo animal studies to determine its metabolic fate, impact on systemic inflammation, and overall safety profile.

Elucidating the biological functions of trans-6-octadecenoic acid esters will not only complete our understanding of this class of fatty acids but also provide crucial information for dietary guidelines and the development of novel therapeutic agents.

References

- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Replacing cis octadecenoic acid with trans isomers in media containing rat adipocytes stimulates lipolysis and inhibits glucose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inflammatory Markers Are Positively Associated with Serum trans-Fatty Acids in an Adult American Population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicalnewsbulletin.com [medicalnewsbulletin.com]

- 11. Effect of trans-Octadecenoic Acid Positional Isomers on Tumor Necrosis Factor-α Secretion in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Petroselinic Acid and its Ethyl Ester in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the metabolic significance of petroselaidic acid's ethyl ester, with a primary focus on its precursor, petroselinic acid (cis-6-octadecenoic acid), a key fatty acid in the plant kingdom, particularly within the Apiaceae family. While ethyl petroselaidate is not a widely reported natural plant metabolite, its synthesis is enzymatically possible, and its study offers insights into lipid metabolism and potential biotechnological applications. This document details the biosynthesis and degradation of petroselinic acid, its quantitative distribution, and its emerging role in plant stress signaling. Detailed experimental protocols for its analysis and visualization of relevant metabolic and signaling pathways are provided to facilitate further research and development.

Introduction: Petroselinic Acid, the Precursor to this compound

Petroselinic acid is a monounsaturated omega-12 fatty acid, a positional isomer of the more common oleic acid.[1] It is the predominant fatty acid in the seed oils of plants belonging to the Apiaceae family (e.g., parsley, coriander, fennel) and the Araliaceae family.[1] Its unique structure, with a double bond at the cis-6 position, imparts distinct physical and chemical properties that are of interest for various industrial and pharmaceutical applications.

While the direct metabolic role of this compound in plants is not well-documented, the study of its parent fatty acid, petroselinic acid, provides a crucial foundation. The formation of fatty acid ethyl esters (FAEEs) in plants can occur through the action of enzymes such as wax ester synthases, which typically utilize long-chain fatty acyl-CoAs and fatty alcohols.[2][3][4][5] Although ethanol is not a preferred substrate for many of these enzymes, its presence could potentially lead to the formation of this compound.[4]

Biosynthesis of Petroselinic Acid

The biosynthesis of petroselinic acid is a variation of the standard fatty acid synthesis pathway and occurs primarily in the plastids of developing seeds.[1] The key enzymatic step that differentiates this pathway is the desaturation of a C16-ACP precursor, followed by elongation.

The biosynthetic pathway can be summarized as follows:

-

De Novo Fatty Acid Synthesis: The process begins with the standard fatty acid synthesis machinery, producing palmitoyl-ACP (16:0-ACP).

-

Desaturation: A specific Δ4-desaturase introduces a double bond into palmitoyl-ACP, forming hexadecenoyl-ACP (16:1Δ4-ACP).

-

Elongation: The 16:1Δ4-ACP is then elongated by two carbons to yield petroselinoyl-ACP (18:1Δ6-ACP).

-

Thioesterase Activity: A specific acyl-ACP thioesterase cleaves petroselinic acid from the acyl carrier protein (ACP).

-

Incorporation into Triacylglycerols (TAGs): The free petroselinic acid is then activated to petroselinoyl-CoA and incorporated into TAGs for storage in oil bodies.

Degradation of Petroselinic Acid

The primary pathway for fatty acid degradation in plants is peroxisomal β-oxidation.[6] This process breaks down fatty acids into acetyl-CoA units, which can then be used for energy production or as building blocks for other molecules. The degradation of unsaturated fatty acids like petroselinic acid requires additional enzymes to handle the double bond.[7][8]

The presumed β-oxidation pathway for petroselinic acid involves the following steps:

-

Activation: Petroselinic acid is converted to petroselinoyl-CoA in the cytosol.

-

Transport: Petroselinoyl-CoA is transported into the peroxisome.

-

β-Oxidation Cycles: A series of β-oxidation cycles shorten the fatty acyl-CoA chain by two carbons per cycle, producing acetyl-CoA.

-

Handling the Double Bond: When the double bond at the Δ6 position is reached, an isomerase and a reductase are required to convert the cis-Δ3-enoyl-CoA intermediate into a trans-Δ2-enoyl-CoA, which can then re-enter the β-oxidation spiral.[7][9][10]

Quantitative Data on Petroselinic Acid Content

The concentration of petroselinic acid varies significantly among different species of the Apiaceae family and is influenced by factors such as geographical origin and ripeness.[1] The following table summarizes the reported levels of petroselinic acid in the seed oils of several common Apiaceae species.

| Plant Species | Common Name | Petroselinic Acid Content (% of total fatty acids) | Reference |

| Pimpinella anisum | Anise | 10.4 - 75.6 | [1] |

| Coriandrum sativum | Coriander | 1.0 - 81.9 | [1] |

| Carum carvi | Caraway | 28.5 - 57.6 | [1] |

| Apium graveolens | Celery | 49.4 - 75.6 | [1] |

| Anethum graveolens | Dill | 79.9 - 87.2 | [1] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [1] |

| Petroselinum crispum | Parsley | 35.0 - 75.1 | [1] |

Role in Plant Stress Signaling

Unsaturated fatty acids, including oleic acid, are known to be involved in plant responses to both biotic and abiotic stresses.[11][12][13][14] They can act as signaling molecules themselves or serve as precursors for other signaling molecules like jasmonates.[11][13][14] While direct evidence for a specific signaling role of petroselinic acid is still emerging, its structural similarity to other signaling fatty acids suggests a potential involvement in stress response pathways.

A generalized model for unsaturated fatty acid signaling in response to stress involves:

-

Stress Perception: An external stressor (e.g., drought, pathogen attack) is perceived by the plant cell.

-

Lipase Activation: Phospholipases are activated, releasing free fatty acids, potentially including petroselinic acid, from membrane lipids.

-

Downstream Signaling: The released fatty acids can then:

-

Directly modulate the activity of target proteins.

-

Be converted into oxylipins (e.g., jasmonic acid), which are potent signaling molecules that regulate gene expression related to stress defense.

-

Influence membrane fluidity, affecting the function of membrane-bound proteins.[15]

-

Experimental Protocols

Extraction of Petroselinic Acid from Plant Seeds

This protocol describes a general method for the extraction of total lipids, including petroselinic acid, from the seeds of Apiaceae plants.

Materials:

-

Dried plant seeds (e.g., coriander, fennel)

-

Mortar and pestle or a grinder

-

Hexane

-

Soxhlet apparatus

-

Rotary evaporator

-

Glass vials

Procedure:

-

Grind the dried seeds to a fine powder using a mortar and pestle or a grinder.

-

Accurately weigh a known amount of the ground seed material.

-

Place the ground material into a thimble and insert it into the Soxhlet extractor.

-

Extract the lipids with hexane for 6-8 hours.

-

After extraction, evaporate the hexane using a rotary evaporator to obtain the crude seed oil.

-

Store the extracted oil in a glass vial under nitrogen at -20°C for further analysis.

Quantification of Petroselinic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of fatty acids to their methyl esters (FAMEs) for subsequent analysis by GC-MS.

Materials:

-

Extracted seed oil

-

Methanolic HCl (1.25 M) or BF3-methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

-

Internal standard (e.g., heptadecanoic acid)

Procedure:

-

Transesterification:

-

To a known amount of the extracted oil (e.g., 25 mg) in a screw-capped glass tube, add a known amount of the internal standard.

-

Add 2 mL of methanolic HCl.

-

Seal the tube and heat at 80°C for 2 hours.

-

Cool the tube to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

If necessary, concentrate the sample under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS.

-

Use a temperature program that allows for the separation of C18:1 isomers. For example, an initial temperature of 140°C held for 5 minutes, followed by a ramp to 240°C at 4°C/min.

-

Identify the petroselinic acid methyl ester peak based on its retention time and mass spectrum compared to a standard.

-

Quantify the amount of petroselinic acid relative to the internal standard.

-

Conclusion and Future Directions

Petroselinic acid is a significant and characteristic fatty acid in the seeds of the Apiaceae family, with well-defined biosynthetic and degradative pathways. While its ethyl ester, this compound, is not a known natural metabolite, its potential for enzymatic synthesis in plants opens avenues for biotechnological applications. The emerging evidence for the role of unsaturated fatty acids in plant stress signaling suggests that petroselinic acid may have important physiological functions beyond its role as a storage compound.

Future research should focus on:

-

Elucidating the specific signaling pathways in which petroselinic acid is involved.

-

Investigating the potential for in planta production of this compound and other valuable derivatives through metabolic engineering.

-

Exploring the full range of biological activities of petroselinic acid and its derivatives for pharmaceutical and nutraceutical applications.

This guide provides a comprehensive overview for researchers and professionals, aiming to stimulate further investigation into the fascinating world of this unique plant fatty acid and its potential derivatives.

References

- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Directed evolution of a wax ester synthase for production of fatty acid ethyl esters in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisomal fatty acid β-oxidation negatively impacts plant survival under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the alternative pathways for the beta-oxidation of unsaturated fatty acids using transgenic plants synthesizing polyhydroxyalkanoates in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]

- 12. Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 15. Drought and heat stress mediated activation of lipid signaling in plants: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Petroselaidate as a Fatty Acid Ethyl Ester (FAEE) Biomarker: A Technical Guide

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[1] Their presence in various biological matrices serves as a reliable biomarker for alcohol consumption.[2] Among the spectrum of FAEEs, ethyl petroselaidate, the ethyl ester of petroselaidic acid (trans-6-Octadecenoic acid), is a subject of growing interest in the field of toxicology and clinical chemistry. This technical guide provides an in-depth overview of this compound as a FAEE biomarker, with a focus on its application in detecting prenatal alcohol exposure. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the advancement of research in this domain.

Petroselaidic acid is the trans-isomer of octadec-6-enoic acid, a long-chain fatty acid.[3] this compound is formed in the body when ethanol is present, and it can accumulate in various tissues, including the liver, adipose tissue, and, significantly for neonatal screening, in meconium and hair.[4] The detection of this compound and other FAEEs in newborn meconium or hair provides a direct indication of fetal exposure to alcohol during gestation.[5]

Experimental Protocols

The analysis of this compound and other FAEEs from biological samples is most commonly performed using gas chromatography-mass spectrometry (GC-MS).[6] The following sections detail the methodologies for extracting and analyzing FAEEs from meconium and hair.

Meconium Analysis

Meconium, the first stool of a newborn, is a valuable matrix for detecting prenatal alcohol exposure as it accumulates substances the fetus has been exposed to during the second and third trimesters.[5] Two primary methods for FAEE extraction from meconium are solvent extraction and headspace solid-phase microextraction (HS-SPME).

1. Solvent Extraction Method

This method involves the direct extraction of FAEEs from the meconium matrix using organic solvents.

-

Sample Preparation:

-

Extraction:

-

Add an organic solvent, typically hexane, to the homogenized meconium.[7]

-

Mix thoroughly for an extended period (e.g., 30 minutes) to ensure complete extraction of the lipids, including FAEEs.[7]

-

Centrifuge the mixture to separate the organic and aqueous layers.[7]

-

Freeze the sample to solidify the aqueous layer, allowing for easy decanting of the hexane layer containing the FAEEs.[7]

-

-

Clean-up and Concentration:

-

Pass the hexane extract through a solid-phase extraction (SPE) column to remove interfering substances.[7]

-

Elute the FAEEs from the SPE column using a suitable solvent mixture (e.g., hexane and methylene chloride).[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., acetone) for GC-MS analysis.[7]

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the reconstituted sample into the GC-MS system.[7]

-

Use a suitable capillary column (e.g., HP-5MS) for separation of the FAEEs.[7]

-

Employ a temperature program to achieve optimal separation of the different FAEEs. A typical program might start at 100°C, ramp up to 200°C, and then increase at a slower rate to a final temperature of 300°C.[7]

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of this compound and other FAEEs.[7]

-

2. Headspace Solid-Phase Microextraction (HS-SPME) Method

HS-SPME is a solvent-free extraction technique that is often faster and requires a smaller sample size than traditional solvent extraction.

-

Sample Preparation:

-

Place a small amount of meconium (e.g., 50 mg) into a headspace vial.

-

Add an internal standard.

-

Seal the vial.

-

-

Extraction:

-

Heat the vial to a specific temperature to volatilize the FAEEs into the headspace.

-

Expose a solid-phase microextraction fiber to the headspace for a defined period to adsorb the FAEEs.

-

-

GC-MS Analysis:

-

Insert the SPME fiber directly into the heated injection port of the GC-MS.

-

The high temperature of the injection port desorbs the FAEEs from the fiber onto the GC column.

-

The subsequent separation and detection are carried out as described in the solvent extraction method.

-

Hair Analysis

Hair provides a longer window of detection for alcohol consumption, with approximately 1 cm of hair representing one month of history.

-

Sample Preparation:

-

Wash the hair sample with an organic solvent (e.g., methanol or dichloromethane) to remove external contaminants.

-

Dry the hair sample completely.

-

Cut the hair into small segments.

-

-

Extraction:

-

Incubate the hair segments in a solvent (e.g., methanol) to extract the FAEEs. This process can be aided by ultrasonication.

-

Separate the solvent extract from the hair.

-

-

Clean-up and Concentration:

-

The solvent extract may be further purified using techniques like solid-phase extraction.

-

The extract is then concentrated before GC-MS analysis.

-

-

GC-MS Analysis:

-

The analytical procedure is similar to that used for meconium samples, with the GC-MS optimized for the detection and quantification of FAEEs.

-

Data Presentation

Quantitative data on this compound is limited in the current literature. The following tables summarize available data for other major FAEEs, which can serve as a proxy for understanding the expected concentrations and diagnostic performance of FAEE biomarkers.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of FAEEs in Meconium

| FAEE | LOD (ng/g) | LOQ (ng/g) | Analytical Method | Reference |

| Ethyl Laurate | <100 | <150 | HS-SPME-GC-MS | [6] |

| Ethyl Myristate | <100 | <150 | HS-SPME-GC-MS | [6] |

| Ethyl Palmitate | <100 | <150 | HS-SPME-GC-MS | [6] |

| Ethyl Palmitoleate | <100 | <150 | HS-SPME-GC-MS | [6] |

| Ethyl Stearate | <100 | <150 | HS-SPME-GC-MS | [6] |

| Ethyl Oleate | <100 | <150 | HS-SPME-GC-MS | [6] |

| Ethyl Linoleate | <100 | <150 | HS-SPME-GC-MS | [6] |

| Ethyl Arachidonate | <100 | <150 | HS-SPME-GC-MS | [6] |

Table 2: Diagnostic Performance of Specific FAEEs in Meconium for Detecting Prenatal Alcohol Exposure

| FAEE | Cut-off Value | Sensitivity (%) | Specificity (%) | Reference |

| Ethyl Oleate | 32 ng/g | 84.2 | 83.3 | |

| Ethyl Linoleate | 0.25 µg/g | 26.9 | 96.8 | |

| 7 FAEE Sum | ≥2 nmol/g | - | - | [3] |

Table 3: Cut-off Values for FAEEs in Hair for Detecting Chronic Excessive Alcohol Consumption

| FAEE | Cut-off Value (ng/mg) | Reference |

| Sum of 4 FAEEs (ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate) | 0.5 | |

| Sum of 4 FAEEs (for abstinence verification) | 0.2 |

Mandatory Visualization

Caption: Workflow for Meconium FAEE Analysis via Solvent Extraction.

Caption: Workflow for Meconium FAEE Analysis via HS-SPME.

Caption: General Workflow for Hair FAEE Analysis.

Conclusion

This compound, as part of the panel of fatty acid ethyl esters, holds significant promise as a biomarker for alcohol consumption, particularly in the context of prenatal exposure. The analysis of FAEEs in meconium and hair provides a valuable tool for identifying infants at risk for Fetal Alcohol Spectrum Disorders (FASD). The methodologies presented in this guide, particularly GC-MS coupled with either solvent extraction or HS-SPME, offer robust and sensitive means for the detection and quantification of these biomarkers.

While the data for specific FAEEs like ethyl oleate and ethyl linoleate are more established, there is a clear need for further research to delineate the individual roles and diagnostic accuracies of less-studied esters such as this compound. Future studies should focus on establishing specific quantitative data and clinical correlations for a broader range of FAEEs to enhance the diagnostic power of this class of biomarkers. The continued refinement of analytical techniques and the expansion of the FAEE biomarker panel will undoubtedly contribute to earlier and more accurate identification of prenatal alcohol exposure, enabling timely interventions and improved outcomes for affected individuals.

References

- 1. Methyl 6-octadecenoate | C19H36O2 | CID 5366845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Petroselaidate | C18H33O2- | CID 5461008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-octadecenoic acid, methyl ester (mthis compound) [webbook.nist.gov]

The Lipidomic Landscape of C18:1 Fatty Acid Esters: A Technical Guide for Researchers

An In-depth Exploration of Oleic Acid and its Isomers in Health, Disease, and Cellular Signaling

This technical guide provides a comprehensive overview of the lipidomics of C18:1 fatty acid esters, with a primary focus on oleic acid and its isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative distribution of these lipids in human tissues, detailed experimental protocols for their analysis, and their intricate roles in cellular signaling pathways.

Quantitative Distribution of C18:1 Fatty Acid Esters

The abundance of C18:1 fatty acid esters, particularly oleic acid, varies significantly across different human tissues and can be altered in various disease states. Oleic acid is a major component of membrane phospholipids and a significant storage form of energy as triglycerides in adipose tissue.[1] The following tables summarize quantitative data on the concentration of key C18:1 isomers in human plasma, serum, red blood cells (RBCs), and adipose tissue.

| Fatty Acid Isomer | Matrix | Concentration (Healthy Adults) | Reference |

| Oleic Acid (cis-9-C18:1) | Plasma | 0.03 - 3.2 mmol/L | [2] |

| Adipose Tissue | ~45% of total fatty acids | [3] | |

| Elaidic Acid (trans-9-C18:1) | Plasma | Median: Not explicitly stated, but detectable in all samples | [4] |

| Adipose Tissue | 0.4 - 5.0% of total octadecenoate | [3] | |

| Vaccenic Acid (trans-11-C18:1) | Plasma | Median: Not explicitly stated, but detectable in all samples | [4] |

| Serum | Optimal Range: 40 - 122 µmol/L | [5] | |

| Adipose Tissue | Major trans isomer in some dietary fats | [6] |

Table 1: Concentration of C18:1 Fatty Acid Isomers in Healthy Human Tissues.

Elevated levels of certain C18:1 isomers have been associated with various pathological conditions. For instance, higher plasma oleic acid levels have been linked to an increased risk of cardiovascular events and all-cause mortality.[7] Conversely, dietary intake of oleic acid has been associated with reduced blood pressure.[7] Vaccenic acid levels in serum triglycerides have been positively correlated with markers of insulin resistance.[8]

| Disease State | C18:1 Isomer | Change in Concentration | Associated Health Risk | Reference |

| Cardiovascular Disease | Oleic Acid (in plasma) | Increased | Greater risk of incident heart failure and cardiovascular disease | [7] |

| Ischemic Heart Disease | 16:1 and 18:1 trans isomers (in adipose tissue) | Significantly higher | Increased consumption of hydrogenated fats | [9] |

| Insulin Resistance | Vaccenic Acid (in serum triglycerides) | Enriched | Positive correlation with insulin and HOMA-IR | [8] |

Table 2: Alterations in C18:1 Fatty Acid Isomer Concentrations in Disease.

Experimental Protocols for C18:1 Fatty Acid Ester Analysis

Accurate quantification of C18:1 fatty acid esters requires robust and validated analytical methods. This section provides detailed protocols for the analysis of these lipids in biological matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Plasma/Serum

A crucial first step in lipid analysis is the efficient extraction of lipids from the biological matrix. The following is a common protocol using a modified Folch method.

Protocol: Biphasic Chloroform/Methanol Extraction

-

To 10 µL of plasma or serum in a glass tube, add 160 µL of ice-cold methanol.

-

Add 320 µL of ice-cold chloroform and vortex for 10 seconds.

-

Sonicate the mixture for 1 hour in an ice bath.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis (e.g., hexane for GC-MS or a methanol/chloroform mixture for LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a powerful technique for the separation and quantification of fatty acid isomers after their conversion to volatile fatty acid methyl esters (FAMEs).

Protocol: FAME Preparation and GC-MS Analysis

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

-

Heat the mixture at 80°C for 1 hour to hydrolyze the ester linkages.

-

Add 1 mL of 10% boron trifluoride (BF3) in methanol and heat at 100°C for 20 minutes for transesterification.[10]

-

After cooling, add 2 mL of deionized water and 1 mL of hexane to the sample, vortex, and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Column: Use a highly polar capillary column such as a biscyanopropyl polysiloxane phase (e.g., Rt-2560, 100 m x 0.25 mm, 0.20 µm film thickness) for optimal separation of cis and trans isomers.[11]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp to 240°C at 3°C/minute.

-

Hold at 240°C for 15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 225°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500. For targeted analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and specificity.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of intact fatty acid esters and free fatty acids without the need for derivatization.

Protocol: LC-MS/MS Analysis of C18:1 Fatty Acids

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of free fatty acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. The precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored.

-

MRM Transition for Oleic Acid: m/z 281.2 → specific fragment ion(s). The exact fragments should be optimized on the specific instrument.[13]

-

Signaling Pathways of C18:1 Fatty Acid Esters

Oleic acid and its derivatives are not merely structural components or energy sources; they are also potent signaling molecules that regulate a variety of cellular processes. Two key signaling pathways activated by oleic acid are the G protein-coupled receptor 40 (GPR40) and the peroxisome proliferator-activated receptor alpha (PPARα) pathways.

GPR40 Signaling Pathway

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids, including oleic acid.[14][15] Its activation in pancreatic β-cells plays a crucial role in glucose-stimulated insulin secretion.

Caption: GPR40 signaling cascade initiated by oleic acid.

Upon binding of oleic acid, GPR40 activates a Gq protein, which in turn stimulates phospholipase C (PLC).[14][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[16] The combined increase in intracellular Ca²⁺ and PKC activation leads to the potentiation of glucose-stimulated insulin secretion.[14][15]

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a transcription factor. Oleic acid is a natural ligand for PPARα.[17] Activation of PPARα plays a critical role in the regulation of lipid metabolism, particularly in the liver.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Vaccenic - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. researchgate.net [researchgate.net]

- 7. Circulating oleic acid levels are related to greater risks of cardiovascular events and all cause mortality: the Multi-Ethnic Study of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vaccenic acid in serum triglycerides is associated with markers of insulin resistance in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration of 18:1 and 16:1 transunsaturated fatty acids in the adipose body tissue of decedents dying of ischaemic heart disease compared with controls: analysis by gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Petroselaidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid, systematically known as (6E)-octadec-6-enoic acid, is the trans geometric isomer of petroselinic acid. While its cis-isomer, petroselinic acid, was first identified in parsley seed oil in 1909, petroselaidic acid has garnered attention as a naturally occurring trans fatty acid (TFA) found in ruminant milk fats and as a potential isomerization product of petroselinic acid.[1][2] Unlike industrially produced TFAs formed during partial hydrogenation of vegetable oils, petroselaidic acid's specific biological activities are an area of growing research interest.[3][4]

This guide provides a comprehensive overview of the physicochemical properties, isolation and purification methodologies, and known biological signaling pathways associated with petroselaidic acid.

Physicochemical Properties and Data

Petroselaidic acid shares the same chemical formula and molar mass as its cis-isomer but differs in its spatial configuration, leading to distinct physical properties such as a higher melting point. A comparison of their key properties is summarized below.

Table 1: Physicochemical Properties of Petroselaidic Acid vs. Petroselinic Acid

| Property | Petroselaidic Acid ((6E)-isomer) | Petroselinic Acid ((6Z)-isomer) |

| IUPAC Name | (6E)-Octadec-6-enoic acid | (6Z)-Octadec-6-enoic acid |

| Synonyms | trans-Petroselinic acid | cis-6-Octadecenoic acid |

| CAS Number | 593-40-8[1] | 593-39-5[5] |

| Molecular Formula | C₁₈H₃₄O₂[1] | C₁₈H₃₄O₂[6] |

| Molar Mass | 282.46 g/mol [1] | 282.47 g/mol [6] |

| Melting Point | 54 °C (Predicted) | 27 - 33 °C[6][7] |

| Appearance | Solid (at room temp.) | White to yellow powder/lump[6] |

| Solubility | Soluble in organic solvents; insoluble in water. | Soluble in organic solvents; insoluble in water.[5] |

Natural Occurrence and Precursor Sources

Petroselaidic acid is found naturally in the milk fat of cows, goats, and ewes.[8] However, its primary precursor for laboratory-scale synthesis and isolation is petroselinic acid, which is abundantly found in the seed oils of plants from the Apiaceae family.[9]

Table 2: Petroselinic Acid Content in Various Apiaceae Seed Oils

| Plant Source | Genus/Species | Petroselinic Acid Content (% of total fatty acids) |

| Coriander Seed Oil | Coriandrum sativum | 1 - 81.9% |

| Dill Seed Oil | Anethum graveolens | 79.9 - 87.2% |

| Fennel Seed Oil | Foeniculum vulgare | 43.1 - 81.9% |

| Parsley Seed Oil | Petroselinum crispum | 35 - 75.1% |

| Anise Seed Oil | Pimpinella anisum | 10.4 - 75.6% |

| Celery Seed Oil | Apium graveolens | 49.4 - 75.6% |

| Caraway Seed Oil | Carum carvi | 28.5 - 57.6% |

| (Data sourced from a 2023 review on Apiaceae family fatty acids[9]) |

Experimental Protocols: Isolation and Purification

The isolation of pure petroselaidic acid is a multi-step process that begins with the extraction of petroselinic acid-rich oil, followed by hydrolysis, isomerization, and finally, chromatographic purification.

Part A: Extraction and Saponification of Precursor Oil

This protocol describes the initial extraction of oil from Apiaceae seeds (e.g., coriander or dill) and the subsequent liberation of free fatty acids.

Protocol 1: Soxhlet Extraction and Saponification

-

Seed Preparation : Grind dried seeds (e.g., 100 g) into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction :

-

Place the ground seed powder into a porous cellulose thimble.

-

Load the thimble into the main chamber of a Soxhlet apparatus.[10]

-

Add n-hexane or petroleum ether (approx. 300-400 mL) to the distillation flask.

-

Assemble the apparatus and heat the solvent to reflux.[10] Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.[11][12]

-

After extraction, remove the solvent from the collected oil using a rotary evaporator to yield the crude seed oil.[10]

-

-

Saponification (Alkaline Hydrolysis) :

-

In a round-bottom flask, combine the extracted oil (e.g., 50 g) with 100 mL of a 20% potassium hydroxide (KOH) in 95% ethanol solution.

-

Reflux the mixture for 60 minutes with stirring to hydrolyze the triglycerides into glycerol and potassium salts of fatty acids (soap).

-

-

Liberation of Free Fatty Acids (FFAs) :

-

After cooling, transfer the soap mixture to a separatory funnel.

-

Acidify the solution to a pH of ~1-2 using 6M hydrochloric acid (HCl), which protonates the fatty acid salts.

-

Extract the FFAs from the aqueous layer using three successive portions of petroleum ether (100 mL each).

-

Combine the organic layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a mixture of crude free fatty acids, rich in petroselinic acid.

-

Part B: Isomerization to Petroselaidic Acid

This step converts the cis-double bonds of petroselinic acid into the more stable trans configuration.

Protocol 2: Catalytic cis-trans Isomerization

-

Reaction Setup : Dissolve the crude FFA mixture (e.g., 20 g) in a suitable non-polar solvent.

-

Catalysis : Introduce a catalyst known to promote cis-trans isomerization. A common and effective method uses p-toluenesulfinic acid.[13]

-

Add p-toluenesulfinic acid to the FFA mixture at a mass ratio of approximately 250:20 (fatty acid to catalyst).[13]

-

-

Heating : Heat the reaction mixture to 100°C under a nitrogen atmosphere to prevent oxidation.[13]

-

Reaction Time : Maintain the temperature for 90-120 minutes. This process can achieve a high yield of trans isomers (up to ~80%).[13]

-

Workup : After cooling, the catalyst can be removed by washing the organic solution with a dilute base followed by water. Evaporate the solvent to obtain the isomerized fatty acid mixture, now enriched with petroselaidic acid.

Part C: Purification of Petroselaidic Acid

Final purification requires separating petroselaidic acid from remaining cis-isomers and saturated fatty acids.

Protocol 3: Chromatographic Purification

-

Argentation (Silver Ion) Chromatography : This is the most effective method for separating cis and trans isomers.[2]

-

Stationary Phase : Prepare a thin-layer chromatography (TLC) plate or a chromatography column slurry impregnated with silver nitrate (AgNO₃). The silver ions form weak polar complexes with the π-electrons of the double bonds.

-

Separation Principle : The complexes formed with cis-isomers are less stable and more polar than those formed with trans-isomers. Consequently, trans fatty acids (like petroselaidic acid) elute faster than their cis counterparts in a normal-phase system.[14]

-

Elution : Use a non-polar mobile phase, such as a mixture of hexane and diethyl ether, to elute the fatty acids.

-

Fraction Collection : Collect the fractions and analyze them using Gas Chromatography (GC) to identify those containing pure petroselaidic acid.

-

-

Final Solvent Removal : Combine the pure fractions and remove the solvent under vacuum to yield purified petroselaidic acid.

Visualized Workflows and Pathways

Overall Isolation and Purification Workflow

The following diagram illustrates the complete process from raw Apiaceae seeds to purified petroselaidic acid.

Geometric Isomerization

This diagram shows the simple chemical relationship between the cis and trans isomers.

Biological Signaling Pathway in HepG2 Cells

Petroselaidic acid has been shown to upregulate genes involved in lipid synthesis in liver cells.[8] This pathway involves the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).

References

- 1. PETROSELAIDIC ACID | 593-40-8 [chemicalbook.com]

- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 3. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Showing Compound Petroselinic acid (FDB012765) - FooDB [foodb.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]

- 12. cjpas.net [cjpas.net]

- 13. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl Petroselaidate from Petroselaidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl petroselaidate is the ethyl ester of petroselaidic acid, a trans-monounsaturated fatty acid. As a fatty acid ester, it holds potential for various applications in research and development, including its use as a chemical standard, in the formulation of drug delivery systems, and as a substrate in enzymatic studies. This document provides a detailed protocol for the synthesis of this compound from petroselaidic acid via Fischer esterification, a well-established and reliable method for producing esters from carboxylic acids and alcohols. The protocol covers the reaction setup, workup, purification, and characterization of the final product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Fischer esterification of similar long-chain unsaturated fatty acids.

| Parameter | Expected Value |

| Reactants | |

| Petroselaidic Acid | 1.0 g (3.54 mmol) |

| Ethanol (Absolute) | 10 mL (171 mmol) |

| Sulfuric Acid (Conc.) | 0.2 mL |

| Reaction Conditions | |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4 hours |

| Product | |

| Yield (Isolated) | ~85-95% |

| Purity (by GC) | >98% |

| Appearance | Colorless to pale yellow oil |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the acid-catalyzed esterification of petroselaidic acid with ethanol.

Materials:

-

Petroselaidic acid (C18H34O2, MW: 282.47 g/mol )

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H2SO4)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane